5-bromo-N-(4-phenoxyphenyl)thiophene-2-sulfonamide
Overview
Description
5-bromo-N-(4-phenoxyphenyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, and its derivatives are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-phenoxyphenyl)thiophene-2-sulfonamide typically involves the following steps:
Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Sulfonamidation: The brominated thiophene is then reacted with 4-phenoxyphenylamine in the presence of a sulfonyl chloride derivative to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4-phenoxyphenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium thiolate or amines in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-bromo-N-(4-phenoxyphenyl)thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: It serves as a tool for studying enzyme inhibition and protein interactions.
Industrial Applications: The compound is explored for its use in corrosion inhibitors and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-phenoxyphenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, while the phenoxyphenyl and thiophene moieties contribute to hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-alkylthiophene-2-sulfonamides: These compounds have similar structures but with different alkyl groups attached to the sulfonamide nitrogen.
4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: This compound has a formyl group and a carboxamide linkage, making it structurally similar but functionally different.
Uniqueness
5-bromo-N-(4-phenoxyphenyl)thiophene-2-sulfonamide is unique due to the presence of the phenoxyphenyl group, which enhances its ability to interact with biological targets and contributes to its diverse applications in medicinal chemistry and material science.
Properties
IUPAC Name |
5-bromo-N-(4-phenoxyphenyl)thiophene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO3S2/c17-15-10-11-16(22-15)23(19,20)18-12-6-8-14(9-7-12)21-13-4-2-1-3-5-13/h1-11,18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GISSFGIHHRVFIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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